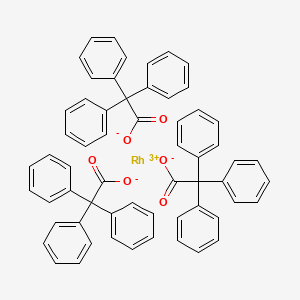

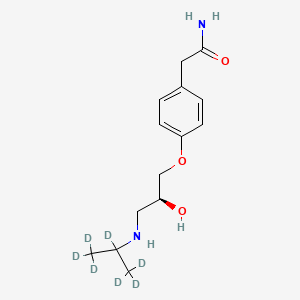

![molecular formula C10H14N2O6 B583962 [1'-13C]ribothymidine CAS No. 201996-60-3](/img/structure/B583962.png)

[1'-13C]ribothymidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1’-13C]ribothymidine” is a biochemical used for proteomics research . It has a molecular formula of (13-C)C9H14N2O6 and a molecular weight of 259.22 . Ribothymidine is an endogenous methylated nucleoside found in human fluids .

Synthesis Analysis

The synthesis of ribothymidine nucleolipids has been reported in the literature . The functional utility of nucleolipids has been extended to natural nucleosides such as cytidine and ribothymidine, which facilitates the development of supramolecular gels and responsive smart materials .

Molecular Structure Analysis

The molecular structure of ribothymidine is a methyluridine having a single methyl substituent at the 5-position on the uracil ring . The molecular formula is (13-C)C9H14N2O6 .

Chemical Reactions Analysis

Chemical variations in ribothymidine nucleolipids result in significant differences in their self-assembling processes . When the fatty acid acyl chain is attached onto the cytidine (diacylated) or ribothymidine (triacylated), it does not support organogelation .

Physical And Chemical Properties Analysis

Scientific Research Applications

Biomolecular NMR

[1'-13C]ribothymidine is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Genetic Therapy

[1'-13C]ribothymidine is also used in Genetic Therapy . Genetic therapy is a medical field which uses the therapeutic delivery of nucleic acid polymers into a patient’s cells as a drug to treat disease. The first attempt at modifying human DNA was performed in 1980 by Martin Cline, but the first successful nuclear gene transfer in humans, approved by the National Institutes of Health, was performed in May 1989.

Organogelation

[1'-13C]ribothymidine has been used in the synthesis of nucleolipids, which have been found to facilitate the development of supramolecular gels . These gels show a selective responsive behavior with respective fluoride and mercury ions by gel to sol phase transitions .

Responsive Smart Materials

The functional utility of nucleolipids to natural nucleosides such as cytidine and ribothymidine would facilitate the development of responsive smart materials . These materials can change their properties in response to changes in their environment.

Selective Anion and Metal Ion Responsiveness

[1'-13C]ribothymidine based supramolecular gels show a selective responsive behavior with respective fluoride and mercury ions by gel to sol phase transitions . This property can be used in the development of sensors and switches.

Cancer Research

[1'-13C]ribothymidine has been used in cancer research, specifically in the study of the formation of ribothymidine by the ribose exchange reaction between thymine and uridine with the cell-free extract of mouse Ehrlich ascites tumor cells .

Safety and Hazards

Future Directions

Hyperpolarized 13C MRI, which includes [1’-13C]ribothymidine, is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney .

Mechanism of Action

Target of Action

[1’-13C]ribothymidine, also known as 5-methyluridine or ribothymidine, is a nucleoside composed of thymine and ribose . It primarily targets enzymes such as Thymidylate kinase , Uridine phosphorylase , and Thymidine kinase . These enzymes play crucial roles in nucleotide metabolism, contributing to DNA synthesis and cellular growth .

Mode of Action

The compound acts as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the dTTP synthesis pathway . Similarly, Uridine phosphorylase catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate .

Biochemical Pathways

The biochemical pathways affected by [1’-13C]ribothymidine involve the synthesis of thymidine triphosphate (dTTP), which is essential for DNA synthesis and cellular growth . The compound’s interaction with its target enzymes influences the balance between the synthesis and degradation of nucleotides, impacting the overall nucleotide pool within the cell .

Pharmacokinetics

They are metabolized by various enzymes and excreted via the kidneys .

Result of Action

The action of [1’-13C]ribothymidine results in the modulation of nucleotide metabolism, influencing DNA synthesis and cellular growth. By acting as a substrate for key enzymes, it can impact the synthesis of essential nucleotides and subsequently affect the processes that rely on these nucleotides, such as DNA replication and repair .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-MWOHCMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

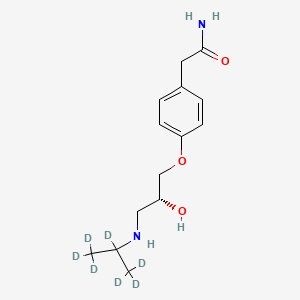

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)